molecular formula C15H24N4O4 B1683372 UK-383367 CAS No. 348622-88-8

UK-383367

Cat. No.: B1683372
CAS No.: 348622-88-8
M. Wt: 324.38 g/mol
InChI Key: ARJCBSRIPGJMAD-LLVKDONJSA-N
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Mechanism of Action

Target of Action

UK-383367, also known as ®-5-(6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl)-1,2,4-oxadiazole-3-carboxamide, is a potent and selective inhibitor of Bone Morphogenetic Protein 1 (BMP-1) , also known as procollagen C-proteinase . BMP-1 plays a crucial role in the formation of connective tissues by converting procollagen into collagen .

Mode of Action

This compound interacts with BMP-1 by binding to it, thereby inhibiting its activity . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 44 nM . This means that it is highly effective in inhibiting BMP-1. It is selective for BMP-1 over Matrix Metalloproteinases (MMPs) 1, 2, 3, 9, and 14 .

Biochemical Pathways

By inhibiting BMP-1, this compound affects the biochemical pathway of collagen formation. BMP-1 is responsible for the maturation of procollagens to collagens, which are the main structural proteins in the extracellular matrix of connective tissues . Therefore, the inhibition of BMP-1 by this compound can lead to a decrease in collagen formation.

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies.

Result of Action

The primary molecular effect of this compound is the inhibition of BMP-1, leading to a decrease in collagen formation . This can have various cellular effects, depending on the tissue type. For instance, it can potentially be used as an anti-scarring agent .

Preparation Methods

The synthesis of UK 383367 involves multiple steps, starting with the preparation of the core structure, which includes the formation of the oxadiazole ring. The synthetic route typically involves the following steps:

    Formation of the oxadiazole ring: This is achieved through the reaction of appropriate nitrile oxides with amidoximes.

    Introduction of the cyclohexylpropyl group: This step involves the alkylation of the oxadiazole ring with a cyclohexylpropyl halide.

    Hydroxylation and amidation:

Industrial production methods for UK 383367 are not widely documented, but the compound is typically synthesized in research laboratories using the aforementioned synthetic routes.

Chemical Reactions Analysis

UK 383367 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: UK 383367 can undergo substitution reactions, particularly at the oxadiazole ring and the cyclohexylpropyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

UK 383367 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of procollagen C-proteinase and its effects on collagen deposition.

    Biology: The compound is used to investigate the role of BMP-1 in various biological processes, including tissue remodeling and wound healing.

    Medicine: UK 383367 is explored for its potential therapeutic applications in conditions involving excessive collagen deposition, such as fibrosis and scarring.

    Industry: The compound is used in the development of anti-scarring agents and other therapeutic formulations

Comparison with Similar Compounds

UK 383367 is unique in its high selectivity for BMP-1 over other MMPs. Similar compounds include:

UK 383367 stands out due to its specific inhibition of BMP-1, making it a valuable tool for studying collagen deposition and fibrosis.

Biological Activity

UK-383367 is a selective inhibitor of bone morphogenetic protein 1 (BMP-1), a procollagen C-proteinase (PCP) that plays a crucial role in collagen maturation and extracellular matrix (ECM) remodeling. This compound has garnered attention for its potential therapeutic applications, particularly in the context of fibrosis and cancer treatment. The following sections provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound exhibits potent inhibition of BMP-1 with an IC50 value of 44 nM . It selectively inhibits BMP-1 while showing minimal activity against other matrix metalloproteinases (MMPs), with IC50 values exceeding 60,000 nM for MMP-2 and 10,000 nM for MMP-1, MMP-3, MMP-4, and MMP-9 . Additionally, it has weak inhibitory effects on phosphodiesterase-4 (PDE-4) enzymes .

Biological Activity Summary

Parameter Value
Target BMP-1
IC50 (BMP-1) 44 nM
IC50 (MMPs) >60,000 nM (MMP-2)
>10,000 nM (MMP-1, MMP-3, MMP-4, MMP-9)
IC50 (PDE-4) 0.9 - 2.4 μM

1. Renal Fibrosis

A study investigated the effects of this compound in a chronic kidney disease (CKD) mouse model with unilateral ureteral obstruction (UUO). The administration of this compound resulted in significant attenuation of tubulointerstitial fibrosis as evidenced by Masson's trichrome staining. The treatment reduced the expression of collagen types I and III, fibronectin, and α-smooth muscle actin in the kidneys . In vitro experiments confirmed that this compound inhibited the induction of these profibrotic markers in renal tubular epithelial cells and fibroblasts treated with transforming growth factor-beta 1 (TGF-β1).

2. Pancreatic Cancer

In another study focusing on pancreatic ductal adenocarcinoma, this compound was utilized to inhibit BMP-1 activity in vivo. The results indicated that treatment with this compound led to increased amounts of collagen type I on tumor-associated collagen fibers and decreased total collagen deposition in cancer-associated fibroblasts (CAFs). This suggests that inhibiting BMP-1 can alter the tumor microenvironment and potentially enhance tumor growth .

3. Gastric Cancer

Research involving gastric cancer cell lines demonstrated that this compound inhibited cell migration and proliferation. The compound was shown to affect key signaling pathways associated with cancer progression by modulating BMP signaling . The study highlighted a correlation between BMP-1 expression and poor survival rates in gastric cancer patients.

Properties

IUPAC Name

5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c16-13(21)14-17-15(23-19-14)11(9-12(20)18-22)8-4-7-10-5-2-1-3-6-10/h10-11,22H,1-9H2,(H2,16,21)(H,18,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJCBSRIPGJMAD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(CC(=O)NO)C2=NC(=NO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCC[C@H](CC(=O)NO)C2=NC(=NO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431303
Record name UK 383367
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348622-88-8
Record name UK 383367
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UK-383,367
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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